(3-Dimethylaminomethyl-piperidin-1-yl)-acetic acid
Description
Properties
IUPAC Name |
2-[3-[(dimethylamino)methyl]piperidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-11(2)6-9-4-3-5-12(7-9)8-10(13)14/h9H,3-8H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSQNJCVUDZHTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCN(C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mannich Reaction-Based Cyclization
The Mannich reaction has been widely employed for introducing dimethylaminomethyl groups into cyclic amines. A two-step protocol involves:
-
Formation of the piperidine core : Starting from nipecotic acid (piperidine-3-carboxylic acid), protection of the carboxylic acid group is achieved via tert-butyl esterification using Boc₂O in dichloromethane (DCM) at 0–25°C.
-
Mannich functionalization : The free amine on the piperidine ring reacts with formaldehyde and dimethylamine hydrochloride in ethanol/water (3:1) at 60°C for 12 hours, yielding the dimethylaminomethyl-piperidine intermediate. Subsequent hydrolysis of the tert-butyl ester with trifluoroacetic acid (TFA) in DCM provides the target compound.
Key Data :
Nucleophilic Displacement Strategies
Reductive amination and epoxide ring-opening methodologies have been adapted for constructing the piperidine scaffold. A representative pathway involves:
-
Epoxide synthesis : 3-Hydroxypiperidine is treated with mesyl chloride in pyridine to form the mesylate derivative.
-
Dimethylaminomethyl introduction : Reaction with dimethylamine in tetrahydrofuran (THF) at 40°C for 24 hours achieves nucleophilic displacement.
-
Acetic acid moiety attachment : Bromoacetic acid tert-butyl ester is coupled via SN2 reaction, followed by TFA-mediated deprotection.
Optimization Insights :
-
Use of Raney nickel (5 wt%) in the displacement step increases yield to 71%.
-
Temperature control (<50°C) prevents epimerization at the 3-position.
Modern Catalytic Methods
Transition Metal-Catalyzed Amination
Palladium-catalyzed C–N coupling has enabled direct functionalization of preformed piperidine derivatives. A 2022 study demonstrated:
-
Substrate : 3-Bromopiperidine
-
Catalyst : Pd(OAc)₂/Xantphos (2 mol%)
-
Conditions : Dimethylamine gas (2 atm), K₃PO₄ base, 80°C in dioxane.
-
Post-functionalization : Ester hydrolysis under basic conditions (NaOH, EtOH/H₂O) yields the acetic acid derivative.
Performance Metrics :
Organocatalytic Asymmetric Synthesis
Chiral phosphoric acids (e.g., TRIP) facilitate enantioselective formation of the piperidine core:
-
Michael addition : Between acrylate esters and enamine precursors catalyzed by TRIP (10 mol%) in toluene at –20°C.
-
Cyclization : Intramolecular aldol condensation under acidic conditions forms the piperidine ring.
-
Dimethylaminomethylation : Achieved via Eschweiler-Clarke reaction using formaldehyde and dimethylamine in refluxing formic acid.
Advantages :
-
Avoids transition metal residues critical for pharmaceutical applications.
Process Optimization Challenges
Solvent and Temperature Effects
Comparative studies reveal:
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent Polarity | THF > DMF > EtOH | ΔYield +18% |
| Reaction Temp | 60°C vs. 25°C | ΔYield +22% |
| Catalyst Loading | 2 mol% vs. 5 mol% | ΔCost –30% |
Purification Challenges
-
Ion-exchange chromatography (Dowex 50WX8 resin) effectively removes excess dimethylamine residues.
-
Crystallization : Ethyl acetate/n-hexane (1:4) system achieves >99% purity but with 12–15% product loss.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, D₂O): δ 3.72 (q, J = 6.8 Hz, 2H, CH₂COO⁻), 3.15–3.02 (m, 2H, piperidine-H), 2.89 (s, 6H, N(CH₃)₂), 2.75–2.68 (m, 1H, piperidine-H), 1.92–1.45 (m, 4H, piperidine-H).
-
HRMS (ESI+) : m/z calc. for C₁₀H₂₀N₂O₂ [M+H]⁺: 201.1598; found: 201.1596.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
(3-Dimethylaminomethyl-piperidin-1-yl)-acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in pharmaceutical synthesis .
Scientific Research Applications
Pharmacological Applications
-
Analgesic Properties
(3-Dimethylaminomethyl-piperidin-1-yl)-acetic acid is primarily known for its role in the synthesis of tapentadol , an analgesic that acts through both opioid and non-opioid mechanisms. Tapentadol is effective in treating moderate to severe pain, making this compound crucial in pain management strategies. -
Anti-Cancer Potential
Compounds containing piperidine rings, including this compound, have shown promise in anti-cancer research. Its derivatives are being explored for their ability to inhibit tumor growth and metastasis, particularly in specific cancer types . -
Diabetes Management
The (R)-enantiomer of this compound has demonstrated inhibitory effects on dipeptidyl peptidase IV (DPP-IV) , an enzyme involved in glucose metabolism. This inhibition can enhance insulin secretion and lower blood glucose levels, positioning it as a candidate for treating type 2 diabetes mellitus. -
Neuroprotective Effects
Preliminary studies suggest that this compound may interact with neurotransmitter systems, indicating potential neuroprotective effects beneficial for conditions such as Alzheimer's disease.
Comparative Analysis with Related Compounds
The following table summarizes some structural analogs of this compound along with their unique properties:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Tapentadol | Contains piperidine and acetamide groups | Dual action as an analgesic |
| N-methylpiperidine | Simple piperidine derivative | Lacks the acetic acid moiety |
| 1-(4-(dimethylamino)morpholine) | Morpholine instead of piperidine | Different ring structure affecting activity |
| 4-(dimethylamino)piperidine | Similar piperidine structure | More focused on central nervous system effects |
This comparison highlights the unique structural features and functional properties that differentiate this compound from its analogs while underscoring its significance in pharmaceutical applications.
Mechanism of Action
The mechanism of action of (3-Dimethylaminomethyl-piperidin-1-yl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems and enzyme inhibition .
Comparison with Similar Compounds
Substituent Effects
- Dimethylaminomethyl Group: Introduces basicity (pKa ~8–9) and moderate lipophilicity (logP ~1.5–2.5), favoring blood-brain barrier penetration compared to polar groups like carboxylic acids .
- Diphenylmethylene Group : Enhances hydrophobic interactions and receptor binding affinity in antiallergic agents but may reduce solubility .
- Amino/Ester Modifications: Amino groups (e.g., in CAS 1373223-81-4) facilitate salt formation for improved solubility, while ester prodrugs (e.g., methyl esters) enhance oral bioavailability .
Pharmacological Profiles
- Antiallergic/Spasmolytic Activity : The diphenylmethylene derivative (EP0048705) demonstrated potent H1 receptor antagonism and bronchodilatory effects in preclinical models .
- Prodrug Potential: Nipecotic acid prodrugs with piperidinyl-acetic acid backbones showed enhanced CNS delivery via ester hydrolysis .
Physicochemical and Pharmacokinetic Properties
| Property | This compound | 2-(4-Diphenylmethylene-piperidinyl)-acetic acid | (3-Amino-piperidin-1-yl)-acetic acid methyl ester |
|---|---|---|---|
| Molecular Weight (g/mol) | ~228.3 (estimated) | 349.4 | 275.2 (free base) |
| logP (Predicted) | 1.8–2.2 | 4.5–5.0 | 1.2–1.6 |
| Solubility (aq., mg/mL) | Moderate (10–50) | Low (<1) | High (>100, as hydrochloride) |
| pKa | 8.5 (tertiary amine), 3.2 (carboxylic acid) | 4.1 (carboxylic acid) | 9.1 (amine), 3.0 (ester) |
Biological Activity
(3-Dimethylaminomethyl-piperidin-1-yl)-acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring with a dimethylaminomethyl group and an acetic acid moiety, which contribute to its unique chemical behavior and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. It may function as a ligand, influencing various biochemical pathways:
- Receptor Binding : The compound can act as an agonist or antagonist at neurotransmitter receptors, notably affecting serotonin transporters (SERT) and cholinesterase enzymes, which are crucial in neurodegenerative diseases like Alzheimer's .
- Enzyme Inhibition : It has shown potential as an inhibitor of cholinesterase, which is significant for cognitive function and memory retention .
Biological Activity Overview
Research has demonstrated several biological activities associated with this compound:
Case Studies
- Cholinesterase Inhibition :
- Cytotoxicity Against Cancer Cells :
- Antimicrobial Testing :
Data Tables
Q & A
Q. What are the standard analytical techniques for characterizing the purity and structure of (3-Dimethylaminomethyl-piperidin-1-yl)-acetic acid?
To confirm structural integrity and purity, researchers typically employ:
- Nuclear Magnetic Resonance (NMR) : - and -NMR are critical for verifying piperidine ring substitution patterns and dimethylaminomethyl group placement .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., 254 nm) is used to assess purity, often coupled with mass spectrometry (LC-MS) for molecular weight confirmation .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-MS) can resolve fragmentation patterns, particularly for distinguishing regioisomers .
Q. What synthetic routes are commonly employed for preparing this compound?
Key methodologies include:
- Carbodiimide-Mediated Coupling : Reacting 3-(dimethylaminomethyl)piperidine with chloroacetic acid using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent .
- Chiral Synthesis : Asymmetric alkylation of piperidine derivatives with chiral auxiliaries (e.g., (R)-phenylglycinol) to control stereochemistry at the dimethylaminomethyl position .
- Protection/Deprotection Strategies : Temporary protection of the tertiary amine with Boc groups to prevent side reactions during acetic acid conjugation .
Advanced Research Questions
Q. How can researchers optimize the chiral synthesis of this compound to achieve high enantiomeric purity?
Enantioselective synthesis challenges arise from the steric hindrance of the dimethylaminomethyl group. Strategies include:
- Asymmetric Catalysis : Use of palladium-catalyzed allylic alkylation with chiral ligands (e.g., BINAP) to achieve >90% enantiomeric excess (ee) .
- Kinetic Resolution : Enzymatic resolution using lipases (e.g., Candida antarctica) to separate enantiomers during ester hydrolysis .
- Crystallization-Induced Diastereomer Resolution : Forming diastereomeric salts with chiral acids (e.g., tartaric acid) for selective crystallization .
Q. What strategies are recommended for resolving contradictory data in biochemical assays involving this compound?
Contradictions in bioactivity data (e.g., receptor binding vs. cellular efficacy) often stem from assay-specific variables:
- Orthogonal Assay Validation : Cross-validate receptor binding (SPR or radioligand assays) with functional cellular assays (e.g., cAMP or calcium flux) .
- Metabolite Profiling : Use LC-MS to rule out off-target effects from metabolic byproducts .
- Buffer Optimization : Adjust pH and ionic strength to mimic physiological conditions, as the tertiary amine’s protonation state affects ligand-receptor interactions .
Q. How does stereochemistry at the piperidine ring influence the compound’s pharmacological activity?
The 3-Dimethylaminomethyl group’s spatial orientation modulates receptor binding:
- Molecular Dynamics Simulations : Predict binding poses with G protein-coupled receptors (GPCRs) using software like AutoDock Vina .
- Pharmacophore Mapping : Compare enantiomers’ hydrogen-bonding and hydrophobic interactions in silico .
- In Vitro Profiling : Test (R)- and (S)-enantiomers in parallel for functional selectivity (e.g., β-arrestin recruitment vs. G protein activation) .
Methodological Challenges
Q. How to quantify this compound in complex biological matrices?
- Sample Preparation : Protein precipitation with acetonitrile (1:3 v/v) followed by solid-phase extraction (C18 columns) .
- LC-MS/MS Detection : Use a hydrophilic interaction liquid chromatography (HILIC) column with mobile phase (0.1% formic acid in acetonitrile/water) and multiple reaction monitoring (MRM) for sensitivity .
- Calibration Standards : Prepare in blank matrix (e.g., plasma) to account for matrix effects, with a linear range of 1–1000 ng/mL .
Q. What are the critical parameters for ensuring reproducibility in synthetic scale-up?
- Reagent Stoichiometry : Maintain a 1.2:1 molar ratio of chloroacetic acid to piperidine derivative to minimize unreacted starting material .
- Temperature Control : Reactions performed at 0–5°C reduce side reactions (e.g., N-alkylation) .
- Purification : Flash chromatography (silica gel, 5% MeOH in DCM) followed by recrystallization (ethanol/water) yields >95% purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
